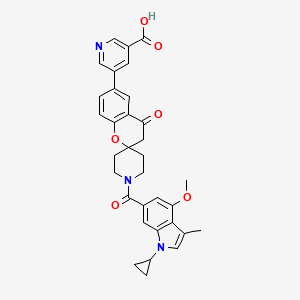

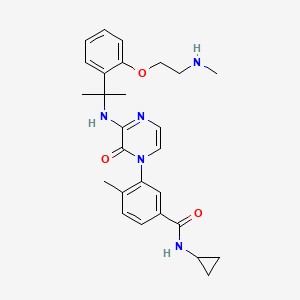

![molecular formula C19H16N2OS B3181760 2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide](/img/structure/B3181760.png)

2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide

Descripción general

Descripción

Retro-2 es un compuesto de molécula pequeña conocido por sus efectos protectores contra proteínas que inactivan ribosomas, como la ricina y las toxinas similares a la Shiga . Se ha identificado como un inhibidor prometedor del transporte retrógrado, que es un proceso celular que muchas toxinas explotan para alcanzar sus objetivos dentro de las células .

Mecanismo De Acción

Retro-2 ejerce sus efectos inhibiendo el transporte retrógrado de toxinas al retículo endoplásmico . Este proceso implica la interrupción de la vía del complejo de reconocimiento del dominio transmembrana, que media la focalización postraduccional y la inserción de proteínas ancladas a la cola en el retículo endoplásmico . Al bloquear esta vía, Retro-2 evita que las toxinas lleguen a sus objetivos dentro de las células, protegiendo así las células del daño inducido por toxinas .

Análisis Bioquímico

Biochemical Properties

Retro 2 plays a crucial role in biochemical reactions by inhibiting the retrograde transport of toxins to the endoplasmic reticulum (ER). It interacts with various biomolecules, including the transmembrane domain recognition complex (TRC) pathway proteins. Specifically, Retro 2 inhibits the ER-targeting and insertion of tail-anchored (TA) proteins by blocking their delivery to the ER-targeting factor ASNA1 (TRC40) . This inhibition prevents the proper functioning of SNARE proteins required for retrograde transport, thereby protecting cells from toxin-induced damage .

Cellular Effects

Retro 2 exerts significant effects on various cell types and cellular processes. It influences cell function by disrupting the retrograde transport pathway, which is essential for the trafficking of certain toxins. This disruption leads to the accumulation of toxins in early endosome-derived vesicles, preventing their fusion with the trans-Golgi network (TGN) and subsequent transport to the ER . As a result, Retro 2 effectively halts the cytotoxic effects of these toxins, preserving cell viability and function .

Molecular Mechanism

The molecular mechanism of Retro 2 involves its binding interactions with biomolecules involved in the retrograde transport pathway. Retro 2 inhibits the ASNA1-mediated ER targeting and insertion of TA proteins, including SNAREs . By blocking the delivery of newly synthesized TA proteins to ASNA1, Retro 2 prevents the proper assembly and function of the retrograde transport machinery . This inhibition disrupts the trafficking of toxins, thereby protecting cells from their cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Retro 2 have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on retrograde transport pathways . Long-term studies have shown that Retro 2 continues to protect cells from toxin-induced damage over extended periods, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of Retro 2 vary with different dosages in animal models. At therapeutic doses, Retro 2 effectively protects animals from lethal doses of toxins such as ricin . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of determining optimal dosage levels for safe and effective use .

Metabolic Pathways

Retro 2 is involved in metabolic pathways related to the inhibition of retrograde transport. It interacts with enzymes and cofactors associated with the TRC pathway, affecting the metabolic flux and levels of metabolites involved in this process . By inhibiting the proper functioning of the retrograde transport machinery, Retro 2 alters the cellular metabolic landscape, contributing to its protective effects .

Transport and Distribution

Within cells and tissues, Retro 2 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites involved in the retrograde transport pathway . The compound’s distribution within cells ensures its effective inhibition of toxin trafficking, thereby protecting cellular integrity .

Subcellular Localization

Retro 2 exhibits specific subcellular localization patterns that are crucial for its activity and function. It targets compartments and organelles involved in the retrograde transport pathway, including early endosomes and the ER . This localization is directed by targeting signals and post-translational modifications that ensure Retro 2 reaches its intended sites of action .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

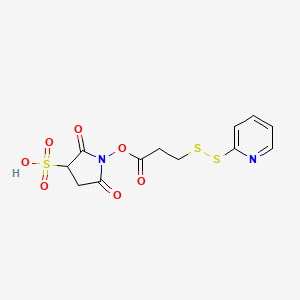

Retro-2 se puede sintetizar mediante una serie de reacciones químicas. Un método informado implica la reacción de 2-amino-N-fenilbenzamida con 4-clorobenzaldehído en etanol a temperatura ambiente con una cantidad catalítica de ácido p-toluensulfónico . Esta reacción produce el compuesto (E)-2-(((5-metiltiofeno-2-il)metileno)amino)-N-fenilbenzamida, que puede convertirse espontáneamente a la forma racémica (6)-2-(5-metiltiofeno-2-il)-3-fenil-2,3-dihidroquinazolin-4(1H)-ona .

Métodos de producción industrial

Los métodos de producción industrial para Retro-2 no están ampliamente documentados en la literatura. El proceso de síntesis descrito anteriormente se puede ampliar para la producción industrial con una optimización adecuada de las condiciones de reacción y los pasos de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones

Retro-2 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Retro-2 se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en Retro-2.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de Retro-2.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de Retro-2 incluyen:

Etanol: Utilizado como solvente en el proceso de síntesis.

Ácido p-toluensulfónico: Utilizado como catalizador en la reacción de síntesis.

4-Clorobenzaldehído: Un reactivo clave en la síntesis de Retro-2.

Principales productos formados

El principal producto formado a partir de la síntesis de Retro-2 es (6)-2-(5-metiltiofeno-2-il)-3-fenil-2,3-dihidroquinazolin-4(1H)-ona . Este compuesto ha mostrado efectos protectores significativos contra las proteínas que inactivan ribosomas.

Aplicaciones Científicas De Investigación

Retro-2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

Compuestos similares

Retro-2.1: Un derivado de Retro-2 con propiedades mejoradas de solubilidad y farmacocinética.

Retro-2.2: Un derivado de Retro-2 con actividad antiviral mejorada contra el virus respiratorio sincitial.

Unicidad de Retro-2

Retro-2 es único en su capacidad para proteger completamente a los ratones de dosis letales de ricina y toxinas similares a la Shiga . Su mecanismo de acción, que involucra la inhibición del transporte retrógrado, lo diferencia de otros compuestos que se dirigen a diferentes vías. Además, Retro-2 ha mostrado una actividad de amplio espectro contra varios patógenos intracelulares, lo que lo convierte en un compuesto versátil para la investigación científica y las posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-14-11-12-16(23-14)13-20-18-10-6-5-9-17(18)19(22)21-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGJLRIARJEIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol](/img/structure/B3181709.png)

![4-Methylthieno[3,2-c]pyridin-6(5H)-one](/img/structure/B3181751.png)

![Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl-](/img/structure/B3181772.png)